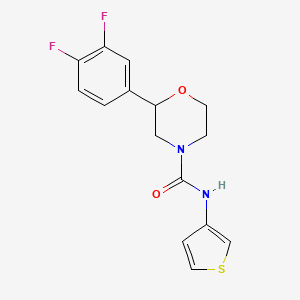
2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide is a chemical compound characterized by its unique structure, which includes a morpholine ring, a difluorophenyl group, and a thiophen-3-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the core morpholine structure. The difluorophenyl group and thiophen-3-yl moiety are then introduced through specific reactions, such as nucleophilic substitution and coupling reactions. Reaction conditions, including temperature, solvent choice, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to handle the increased volume of reagents and intermediates. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine atoms and the morpholine ring, which can affect the reactivity and selectivity of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products can be further modified or utilized in subsequent synthetic steps to create more complex molecules.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide is used to study the interactions between small molecules and biological targets. Its fluorescence properties make it suitable for imaging and tracking cellular processes.
Medicine: In the field of medicine, this compound has shown potential as a therapeutic agent. Its ability to modulate biological pathways and target specific receptors makes it a candidate for drug development. Ongoing research aims to explore its efficacy and safety in treating various diseases.
Industry: In industry, this compound is used in the development of new materials and technologies. Its unique properties can be harnessed to create advanced polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism by which 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(3,4-Difluorophenyl)-4-phenyl-thiazole
(S)-2-(3,4-difluorophenyl)oxirane
2-Amino-4-(3,4-difluorophenyl)thiazole
Uniqueness: 2-(3,4-Difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide stands out due to its unique combination of functional groups and structural features. Unlike its similar compounds, it contains a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness allows for a broader range of applications and makes it a valuable compound in scientific research and industry.
Propiedades
IUPAC Name |
2-(3,4-difluorophenyl)-N-thiophen-3-ylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2S/c16-12-2-1-10(7-13(12)17)14-8-19(4-5-21-14)15(20)18-11-3-6-22-9-11/h1-3,6-7,9,14H,4-5,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKSPOIDADNBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CSC=C2)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
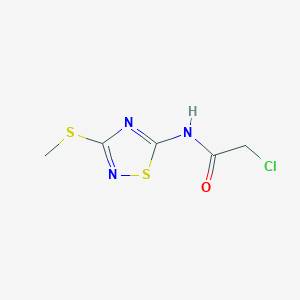
![3-benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2746988.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746991.png)
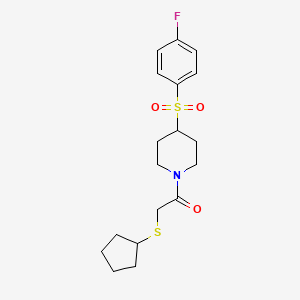

![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2746998.png)
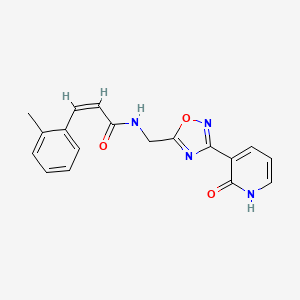

![N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2747002.png)
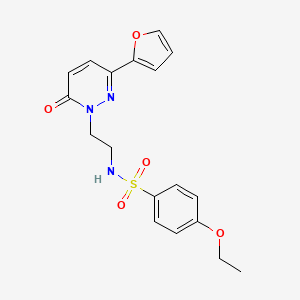
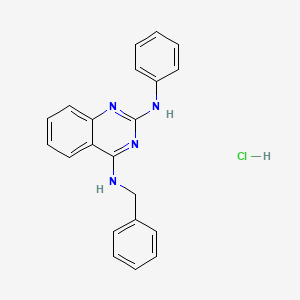
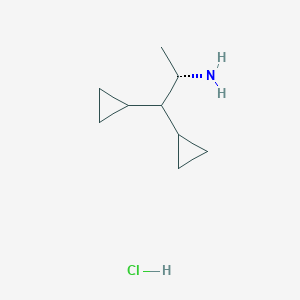
![2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2747007.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2747008.png)
